molecular formula C8H7ClN2O3S B2809287 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide CAS No. 2287289-76-1

2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide

Cat. No.: B2809287
CAS No.: 2287289-76-1
M. Wt: 246.67
InChI Key: IUZSKQJVIGYBQP-UHFFFAOYSA-N
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Description

“2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide” is a chemical compound with the CAS Number: 2287289-76-1 . It has a molecular weight of 246.67 and is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7ClN2O3S/c9-7-5 (3-6 (15-7)11 (13)14)8 (12)10-4-1-2-4/h3-4H,1-2H2, (H,10,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives and nitro-substituted benzimidazoles, have been reviewed for their antitumor activity. Compounds with similar functionalities to "2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide" could potentially exhibit interesting biological properties, including antitumor effects, warranting further investigation into their synthesis and biological evaluations (Iradyan et al., 2009).

Radical Cyclizations in Organic Synthesis

Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products and therapeutically relevant materials. The control of regiochemistry in such reactions is vital for synthesizing compounds with precise structural configurations, suggesting that "this compound" could play a role in the synthesis of complex molecules with defined architectures (Ishibashi & Tamura, 2004).

Environmental Impact of Organochlorine Compounds

The environmental impact of organochlorine compounds, including their toxicity to aquatic life and persistence in the environment, has been extensively reviewed. While "this compound" is not directly mentioned, understanding the behavior and impact of chlorinated compounds in the environment is critical for assessing the ecological safety of new chemicals (Krijgsheld & Gen, 1986).

Biofouling Prevention in Reverse Osmosis Systems

The search for non-oxidizing biocides to prevent biofouling in reverse osmosis systems underscores the ongoing need for new compounds with antimicrobial properties. "this compound" could potentially be evaluated as a biocide given its structural features, which may lend it antimicrobial activity (Da-Silva-Correa et al., 2022).

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c9-7-5(3-6(15-7)11(13)14)8(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZSKQJVIGYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(SC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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